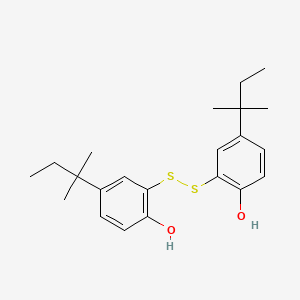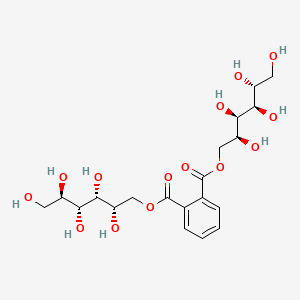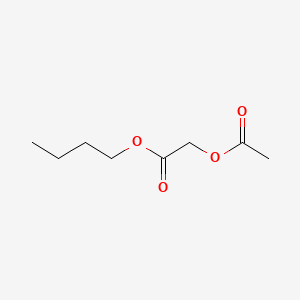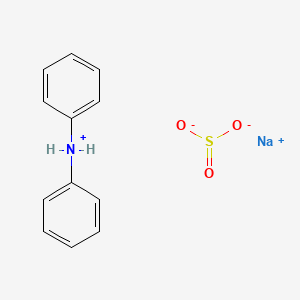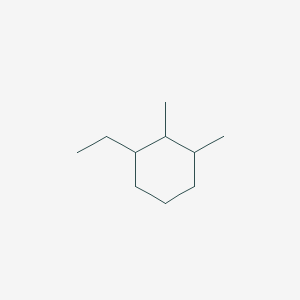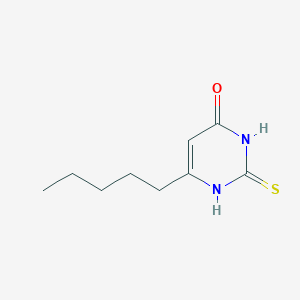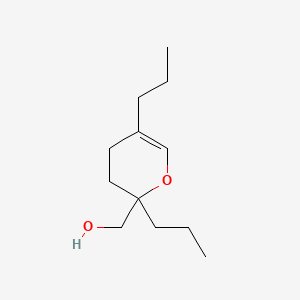
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol is an organic compound with the molecular formula C11H20O2 It is a derivative of dihydropyran, characterized by the presence of two propyl groups and a hydroxymethyl group attached to the pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with propylmagnesium bromide, followed by the addition of formaldehyde to introduce the hydroxymethyl group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic hydrogenation steps to achieve the desired level of saturation in the pyran ring.
化学反应分析
Types of Reactions
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2,5-dipropyl-2H-pyran-2-carboxylic acid.
Reduction: Formation of 3,4,5,6-tetrahydro-2,5-dipropyl-2H-pyran-2-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the reagent used.
科学研究应用
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The propyl groups may contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the propyl and hydroxymethyl groups.
2-Hydroxymethyl-3,4-dihydro-2H-pyran: Similar structure but lacks the propyl groups.
3,4-Dihydro-2,5-dipropyl-2H-pyran: Lacks the hydroxymethyl group.
Uniqueness
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both propyl and hydroxymethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
84642-62-6 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
(2,5-dipropyl-3,4-dihydropyran-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h9,13H,3-8,10H2,1-2H3 |
InChI 键 |
USQXTJUNNFVXKE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=COC(CC1)(CCC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





